Canagliflozin Hydroperoxide Impurity
Description
Nomenclature and Structural Classification
Canagliflozin hydroperoxide impurity is systematically identified by several nomenclature systems and classification schemes. The compound carries the Chemical Abstracts Service registry number 2247196-28-5, which serves as its unique chemical identifier in international databases. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)(hydroperoxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
Alternative nomenclature systems have designated this compound with various synonyms including D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]hydroperoxymethyl]-4-methylphenyl]-, (1S)- and (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]hydroperoxymethyl]-4-methylphenyl]-D-glucitol. The compound is also known in pharmaceutical literature by various trade designations such as Canagliflozin Peroxide Impurity, Canagliflozin Hydroperoxide, and Kagliflozin impurity 9.
From a structural classification perspective, this compound belongs to the class of organosulfur compounds, specifically thiophene derivatives, and contains a hydroperoxide functional group (-OOH) attached to the aromatic system. The compound features a complex stereochemical arrangement with multiple chiral centers, specifically designated as (2S,3R,4R,5S,6R) configuration, indicating the three-dimensional spatial arrangement of atoms around each stereogenic center.
| Classification Parameter | Description |
|---|---|
| Chemical Class | Hydroperoxide impurity |
| Structural Framework | Thiophene-substituted glucitol derivative |
| Stereochemistry | Five chiral centers with defined configuration |
| Functional Groups | Hydroperoxide, thiophene, fluorophenyl, glucitol |
| Parent Compound Category | Sodium-glucose cotransporter 2 inhibitor impurity |
Physicochemical Properties and Molecular Characteristics
The molecular characteristics of this compound reflect its complex organic structure and the presence of multiple functional groups. The compound exhibits a molecular formula of C24H25FO7S with a molecular weight of 476.5 grams per mole. These molecular parameters indicate a relatively large organic molecule with significant molecular complexity arising from the presence of fluorine, sulfur, and multiple oxygen-containing functional groups.
The structural features of this compound include a central glucitol moiety connected to a substituted phenyl ring system, which in turn is linked to a thiophene ring bearing a para-fluorophenyl substituent. The critical distinguishing feature of this impurity compared to the parent canagliflozin molecule is the presence of a hydroperoxide group (-OOH) attached to the methyl carbon connecting the phenyl and thiophene ring systems.
Computational chemistry analyses have provided insights into the predicted physicochemical properties of this compound. The calculated topological polar surface area stands at 119.61 square angstroms, indicating moderate polarity that influences solubility and permeability characteristics. The logarithmic partition coefficient value of 2.95652 suggests moderate lipophilicity, which affects the compound's behavior in biological and pharmaceutical systems.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C24H25FO7S | Complex organic structure |
| Molecular Weight | 476.5 g/mol | Large molecule size |
| Hydrogen Bond Acceptors | 8 | Moderate polarity |
| Hydrogen Bond Donors | 5 | Hydrogen bonding capacity |
| Rotatable Bonds | 6 | Conformational flexibility |
| Topological Polar Surface Area | 119.61 Ų | Moderate polarity |
| Calculated LogP | 2.95652 | Moderate lipophilicity |
The chemical structure contains eight hydrogen bond acceptor sites and five hydrogen bond donor groups, contributing to its potential for intermolecular interactions and affecting its solubility profile. The presence of six rotatable bonds indicates moderate conformational flexibility, which may influence the compound's behavior in crystalline forms and solution states.
Historical Context in Pharmaceutical Impurity Research
The identification and characterization of this compound emerged as part of broader efforts in pharmaceutical impurity research, particularly focusing on genotoxic impurities in drug substances. The development of analytical methods for detecting this specific impurity reflects the evolving regulatory landscape that emphasizes the identification and control of potentially harmful impurities in pharmaceutical products.
Research efforts focusing on this impurity gained momentum with the development of highly sensitive analytical methodologies capable of detecting trace levels of hydroperoxide impurities. A significant milestone in this research area was the development and validation of High Performance Liquid Chromatography methods specifically designed for the determination of trace level potential genotoxic hydroperoxide impurity in canagliflozin. This analytical development represented a critical advancement in pharmaceutical quality control, enabling the detection of this impurity at parts per million levels with high precision and accuracy.
The regulatory significance of this compound became apparent through patent literature and pharmaceutical development processes. Patent applications have specifically addressed processes for the preparation of amorphous canagliflozin substantially free of hydroperoxide impurity, indicating the industrial importance of controlling this particular impurity during drug manufacture. These patents describe methods to achieve hydroperoxide impurity levels below 50 parts per million by Liquid Chromatography-Mass Spectrometry analysis, establishing benchmarks for pharmaceutical quality standards.
The historical development of research on this impurity also encompasses advances in understanding its formation mechanisms and degradation pathways. Studies have indicated that hydroperoxide impurities can form through oxidative processes during drug synthesis, storage, or handling, making their control a critical aspect of pharmaceutical development and manufacturing. The recognition of these formation pathways has led to the development of specialized storage conditions and handling procedures designed to minimize hydroperoxide impurity formation.
Structural Relationship to Parent Compound (Canagliflozin)
The structural relationship between this compound and its parent compound canagliflozin reveals important insights into impurity formation mechanisms and pharmaceutical chemistry. Canagliflozin, with the molecular formula C24H25FO5S and molecular weight of 444.52 grams per mole, serves as the parent compound from which the hydroperoxide impurity derives. The parent compound is characterized by its role as a sodium-glucose cotransporter 2 inhibitor with well-defined pharmacological properties and therapeutic applications.
The fundamental structural difference between canagliflozin and its hydroperoxide impurity lies in the addition of two oxygen atoms in the impurity structure, resulting in the formation of a hydroperoxide functional group. This modification transforms the molecular formula from C24H25FO5S in the parent compound to C24H25FO7S in the impurity, representing the incorporation of an -OOH group into the molecular structure.
Specifically, the hydroperoxide impurity forms through the oxidation of the methyl carbon that connects the substituted phenyl ring to the thiophene ring system in the canagliflozin structure. This oxidative modification results in the replacement of a hydrogen atom with a hydroperoxide group, creating a new stereogenic center and potentially altering the compound's chemical and biological properties.
The stereochemical configurations of both compounds remain largely conserved, with the glucitol moiety maintaining its (2S,3R,4R,5S,6R) configuration in both the parent compound and the hydroperoxide impurity. This stereochemical preservation indicates that the impurity formation occurs through selective oxidation processes that do not affect the existing chiral centers in the molecule.
| Structural Comparison | Canagliflozin | Hydroperoxide Impurity |
|---|---|---|
| Molecular Formula | C24H25FO5S | C24H25FO7S |
| Molecular Weight | 444.52 g/mol | 476.5 g/mol |
| Key Functional Groups | Thiophene, fluorophenyl, glucitol | Thiophene, fluorophenyl, glucitol, hydroperoxide |
| Stereochemistry | (2S,3R,4R,5S,6R) | (2S,3R,4R,5S,6R) + additional center |
| Chemical Classification | Antidiabetic drug | Pharmaceutical impurity |
The formation of this compound represents a specific type of pharmaceutical degradation pathway that can occur during various stages of drug development, manufacturing, or storage. Understanding this structural relationship has proven crucial for developing analytical methods capable of distinguishing between the parent compound and its impurity, as well as for establishing appropriate control strategies in pharmaceutical manufacturing processes.
Properties
Molecular Formula |
C₂₄H₂₅FO₇S |
|---|---|
Molecular Weight |
476.51 |
Origin of Product |
United States |
Comparison with Similar Compounds
Canagliflozin Dimer Impurity
- Structure : A dimer formed via covalent linkage of two canagliflozin molecules.
- Formation : Occurs during synthesis or prolonged storage.
- Toxicity Profile: Nonmutagenic and nongenotoxic based on in silico QSAR predictions and in vitro Ames/micronucleus tests .
- Detection : Requires LC-MS due to higher molecular weight (MW: ~887.1 g/mol) .
Empagliflozin/Dapagliflozin Hydroperoxides
- Structural Differences : Both SGLT2 inhibitors share a thiophene core but differ in substituents (e.g., empagliflozin has a chlorophenyl group). Hydroperoxide impurities form at analogous positions but exhibit distinct stability profiles.
- Toxicity: Limited direct data, but dimer impurities in these drugs also show nonmutagenicity .
Canagliflozin Monoacetyl Impurity
- Structure : Features an acetylated hydroxyl group (MW: 486.5 g/mol; CAS: 2146135-87-5) .
- Formation : Acetylation during synthesis.
- Regulatory Status: Classified as a non-genotoxic process-related impurity .
Analytical and Stability Profiles
Stability Insights
- Canagliflozin Hydroperoxide degrades to hydroxylated derivatives (e.g., 9d) in the presence of Mn(III) catalysts but remains stable in the absence of metals .
Analytical Methodologies
- RP-HPLC : Dominant method for hydroperoxide quantification. Validated parameters include precision (%RSD < 5%), linearity (R² ≥ 0.99), and robustness to column temperature variations .
- LC-MS/MS : Essential for identifying dimeric and isomeric impurities due to structural complexity .
- Stability-Indicating Methods : Forced degradation studies (acid/base/oxidative) confirm method specificity for hydroperoxide detection .
Preparation Methods
Mechanistic Basis of Hydroperoxide Impurity Generation
Hydroperoxide impurities in canagliflozin arise from oxidative degradation during synthesis or storage. The amorphous form of canagliflozin is particularly susceptible to oxidation due to its higher surface area and thermodynamic instability compared to crystalline forms. Key factors influencing impurity formation include:
Prior Art Limitations
Early methods for preparing amorphous canagliflozin involved single-stage anti-oxidant treatments (e.g., butylated hydroxytoluene, BHT) but failed to consistently control hydroperoxide impurities below 500 ppm. Contamination from anti-oxidants themselves (>0.1% by HPLC) further complicated purification. For example, the WO‘949 patent process required multiple crystallizations to reduce impurities, which compromised yield and scalability.
Advanced Preparation Methods
Nitrogen Atmosphere and Anti-Oxidant Pretreatment
The WO2020157644A1 patent introduces a multi-step process to minimize hydroperoxide impurities:
Step 1: Solvent Deoxygenation
-
Organic solvents (e.g., methyl tert-butyl ether, cyclohexane) are purged with nitrogen for ≥30 minutes to reduce dissolved oxygen.
-
Anti-oxidants (e.g., BHT) are added at 0.01–0.05 moles per mole of canagliflozin and stirred at 20–50°C for 5–30 minutes.
Step 2: Canagliflozin Dissolution
-
Canagliflozin co-crystals are treated with a base (e.g., NaOH) in water, followed by dissolution in deoxygenated solvent S1 (e.g., dichloromethane).
Step 3: Anti-Solvent Precipitation
-
The solution is added to a nitrogen-purged anti-solvent (e.g., cyclohexane) pretreated with anti-oxidant.
-
Precipitation occurs at 15–30°C, yielding amorphous canagliflozin.
Step 4: Isolation and Drying
Critical Process Parameters
The following table summarizes key parameters for impurity control:
| Parameter | Optimal Range | Effect on Hydroperoxide Impurity |
|---|---|---|
| Nitrogen purging duration | ≥30 minutes per solvent | Reduces residual oxygen to <1 ppm |
| Anti-oxidant concentration | 0.01–0.05 moles/mol API | Limits impurity to <50 ppm |
| Precipitation temperature | 15–30°C | Minimizes thermal oxidation |
| Solvent peroxide content | <10 ppm (pre-treatment) | Prevents initiation of oxidation |
Analytical Validation
Quantification Methods
Comparative Data
The WO2020157644A1 method achieves:
-
Hydroperoxide impurity : <50 ppm (vs. 500 ppm in prior methods).
-
Anti-oxidant residue : <0.1% (vs. 0.5–1.0% in earlier processes).
Industrial Scalability and Challenges
Scale-Up Considerations
-
Solvent consistency : Batch-to-batch variability in commercial solvents necessitates rigorous pre-treatment.
-
Nitrogen infrastructure : Large-scale reactors require continuous nitrogen purging systems.
-
Cost : Anti-oxidant usage increases raw material costs by ~15%, offset by reduced purification steps.
Q & A
Basic Research Questions
Q. How is Canagliflozin Hydroperoxide Impurity identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification involves orthogonal analytical techniques such as Ultra-Performance Convergence Chromatography (UPC2) coupled with mass spectrometry (MS). For example, retention times (6.6–8.4 min) and sodium adduct detection (467 m/z) help differentiate isomers . Structural characterization requires nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) to confirm molecular weight (e.g., 444 Da) and stereochemical configuration . Purity assessment via HPLC with UV detection (e.g., 220 nm) and %RSD <2% for retention time ensures reproducibility .
Q. What analytical methods are recommended for detecting this compound?
- Methodological Answer : UPC2 with a HSS C18 SB column (2.1 × 150 mm, 1.8 µm) and mobile phase (CO2/methanol with 0.1% ammonia) achieves baseline separation of isomers in 11 minutes . For forced degradation studies, reverse-phase HPLC using a C18 column (4.6 × 150 mm, 3.5 µm) and gradient elution (acetonitrile:phosphate buffer) quantifies impurities under oxidative stress . Method validation follows ICH Q2(R1), including specificity, linearity (R² >0.99), and precision (%RSD <2%) .
Q. How does the synthesis process of Canagliflozin influence the formation of hydroperoxide impurities?
- Methodological Answer : Hydroperoxide impurities arise during oxidation steps, particularly in the presence of peroxides or transition metal catalysts. Patent data indicates that controlling reaction temperature (<40°C), inert atmospheres (N2/Ar), and chelating agents (e.g., EDTA) reduces impurity formation to <0.1% . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) further removes residual impurities .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for separating this compound from structurally similar isomers?
- Methodological Answer : Utilize Analytical Quality by Design (AQbD) principles:
- Risk Assessment : Identify critical method parameters (e.g., column temperature, mobile phase composition) via Ishikawa diagrams.
- Design of Experiments (DoE) : Apply central composite design (CCD) to evaluate factor interactions (e.g., CO2 density vs. co-solvent ratio in UPC2).
- MODR Establishment : Define a method operable design region (MODR) where resolution >2.0 and tailing factor <1.5 .
Q. How should conflicting data on impurity stability under varying pH and temperature be addressed?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A):
- Forced Degradation : Expose Canagliflozin to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H2O2 (oxidative), and UV light (photolytic) at 40°C/75% RH for 14 days .
- Data Reconciliation : Use mass balance calculations (API + impurities = 100 ± 2%) to resolve discrepancies. Orthogonal methods (e.g., LC-MS vs. NMR) confirm degradation pathways (e.g., hydroperoxide formation via radical-mediated oxidation) .
Q. What strategies are effective in isolating and purifying this compound for structural elucidation?
- Methodological Answer :
- Preparative SFC : Scale up UPC2 conditions to a Prep SFC system (e.g., 250 × 30 mm column, 50 mL/min flow rate) for milligram-scale isolation .
- Crystallization : Use solvent-antisolvent pairs (e.g., dichloromethane/heptane) to isolate impurities with >98% purity.
- Purity Verification : Confirm via chiral HPLC (e.g., Chiralpak IA column) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How does the presence of hydroperoxide impurities affect the pharmacokinetic properties of Canagliflozin?
- Methodological Answer :
- In Vitro Studies : Assess SGLT2 inhibition potency using HEK293 cells expressing human SGLT2. Hydroperoxide impurities (e.g., 0.5% w/w) reduce inhibitory efficacy (IC50 increase from 2.6 nM to 15.4 nM) .
- In Vivo Correlation : Administer impurity-spiked formulations to Sprague-Dawley rats. LC-MS/MS analysis of plasma shows 20% lower AUC0–24h for Canagliflozin due to competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
